Cas no 1015082-83-3 ((4-(1,2,2-Triphenylvinyl)phenyl)methanol)

(4-(1,2,2-Triphenylvinyl)phenyl)methanol is a sterically hindered organic compound featuring a central triphenylvinyl group linked to a hydroxymethyl-substituted phenyl ring. Its rigid, three-dimensional structure contributes to high thermal and chemical stability, making it suitable for applications in advanced material synthesis, particularly in the development of aggregation-induced emission (AIE) luminogens. The hydroxymethyl group provides a reactive site for further functionalization, enabling its use as a building block in polymers or small-molecule frameworks. The compound's extended π-conjugation and steric hindrance also reduce intermolecular quenching, enhancing photophysical properties for optoelectronic applications. It is commonly employed in research focused on organic light-emitting diodes (OLEDs) and fluorescent sensors.
(4-(1,2,2-Triphenylvinyl)phenyl)methanol structure
1015082-83-3 structure
Product Name:(4-(1,2,2-Triphenylvinyl)phenyl)methanol
CAS No:1015082-83-3
MF:C27H22O
MW:362.462987422943
CID:2866219
PubChem ID:101850089
Update Time:2025-10-18

(4-(1,2,2-Triphenylvinyl)phenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (4-(1,2,2-Triphenylvinyl)phenyl)methanol
    • 4-(Triphenylvinyl)benzenemethanol
    • E73847
    • BS-46681
    • [4-(1,2,2-triphenylethenyl)phenyl]methanol
    • 1015082-83-3
    • YSCK0431
    • [4-(1,2,2-triphenylvinyl)phenyl]methanol
    • BenzeneMethanol, 4-(1,2,2-triphenylethenyl)-
    • AKOS040767851
    • CS-0110197
    • Inchi: 1S/C27H22O/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19,28H,20H2
    • InChI Key: YWWJSALZIIHPGD-UHFFFAOYSA-N
    • SMILES: OCC1C=CC(=CC=1)/C(/C1C=CC=CC=1)=C(\C1C=CC=CC=1)/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 362.167065g/mol
  • Monoisotopic Mass: 362.167065g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 460
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 362.5g/mol
  • XLogP3: 7.1
  • Topological Polar Surface Area: 20.2

(4-(1,2,2-Triphenylvinyl)phenyl)methanol Pricemore >>

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